molecular formula C10H7BrOS B8622361 1-Benzo[b]thiophen-4-yl-2-bromo-ethanone

1-Benzo[b]thiophen-4-yl-2-bromo-ethanone

Cat. No. B8622361
M. Wt: 255.13 g/mol
InChI Key: XZJLLWWNPKTWHQ-UHFFFAOYSA-N
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Patent
US07429607B2

Procedure details

1-benzo[b]thiophen-4-yl-2-bromo-ethanone was synthesised from 1-benzo[b]thiophen-4-yl-ethanone (available by the palladium coupling of 4-bromobenzo[b]thiophene with 1-vinyloxy-butane) according to the method in Example 10A(a) (6.8 g, 92%) as an orange oil; 1H NMR (CDCl3): 4.6 (2H, s), 7.4 (1H, t, J=7.8 Hz), 7.65 (1H, d, J=5.7 Hz), 7.95 (1H, dd, J=7.8, 0.9 Hz), 8.1 (1H, dt, J=7.8, 0.9 Hz), 8.3 (1H, dd, J=5.7, 0.9 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
Example 10A(a)
Quantity
6.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[C:6]([C:10](=[O:12])[CH3:11])=[CH:7][CH:8]=[CH:9][C:2]1=2.[Br:13]C1C2C=CSC=2C=CC=1.C(OCCCC)=C>[Pd]>[S:1]1[CH:5]=[CH:4][C:3]2[C:6]([C:10](=[O:12])[CH2:11][Br:13])=[CH:7][CH:8]=[CH:9][C:2]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1)C(=CC=C2)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=2SC=CC21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OCCCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Example 10A(a)
Quantity
6.8 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C(=CC=C2)C(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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